
Urea, 1-(2-oxazolyl)-3-(o-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-oxazolyl)-3-(o-tolyl)-: is a synthetic organic compound that features a urea moiety substituted with an oxazolyl group and an o-tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- typically involves the reaction of an isocyanate with an amine. One common method is the reaction of 2-oxazolyl isocyanate with o-toluidine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolyl or o-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry: In the industrial sector, Urea, 1-(2-oxazolyl)-3-(o-tolyl)- can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazolyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The o-tolyl group may contribute to hydrophobic interactions, enhancing the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Urea, 1-(2-oxazolyl)-3-phenyl-: Similar structure with a phenyl group instead of an o-tolyl group.
Urea, 1-(2-thiazolyl)-3-(o-tolyl)-: Contains a thiazolyl group instead of an oxazolyl group.
Urea, 1-(2-imidazolyl)-3-(o-tolyl)-: Features an imidazolyl group in place of the oxazolyl group.
Uniqueness: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- is unique due to the presence of both the oxazolyl and o-tolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The oxazolyl group provides a versatile site for chemical modifications, while the o-tolyl group enhances the compound’s hydrophobicity and stability.
Eigenschaften
CAS-Nummer |
35629-52-8 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C11H11N3O2/c1-8-4-2-3-5-9(8)13-10(15)14-11-12-6-7-16-11/h2-7H,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
ISVQQJRVLCFYMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


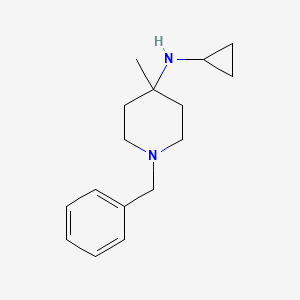
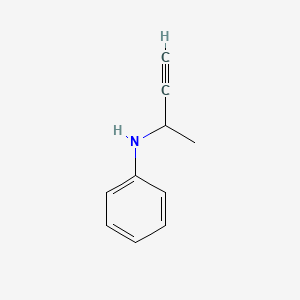
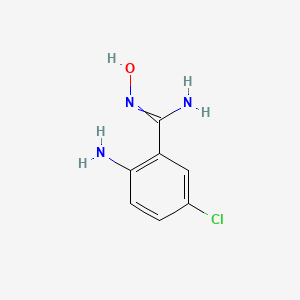
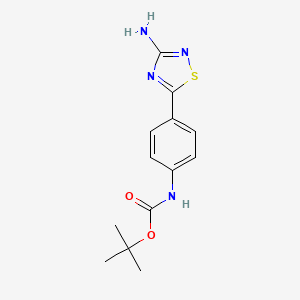
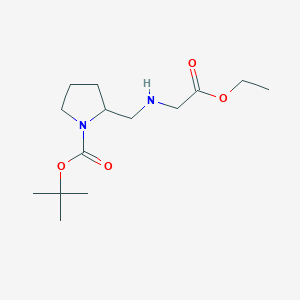
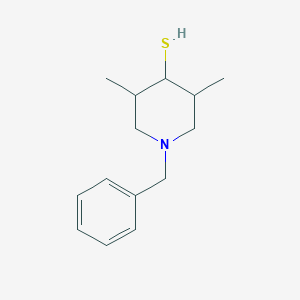
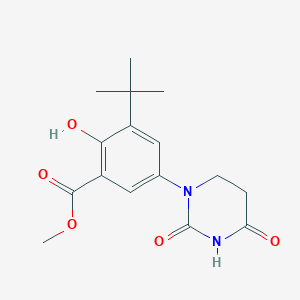
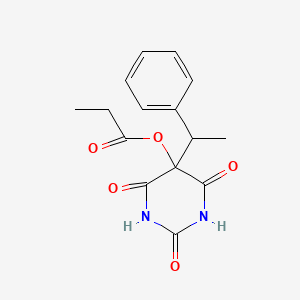
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
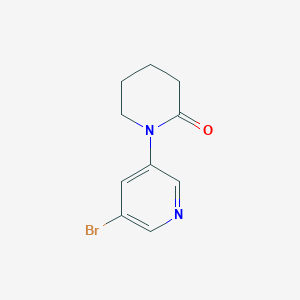
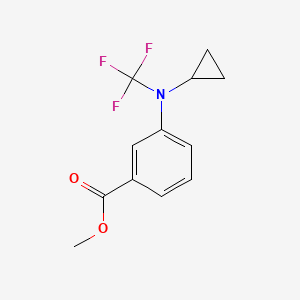
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)

![2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide](/img/structure/B13963382.png)
